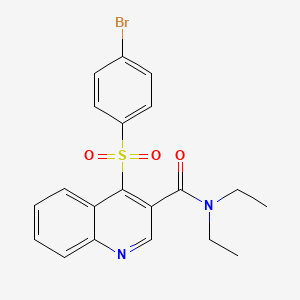

4-((4-bromophenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

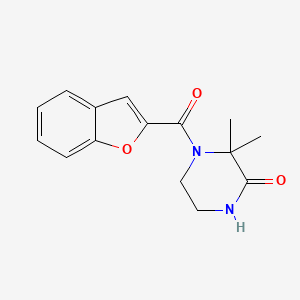

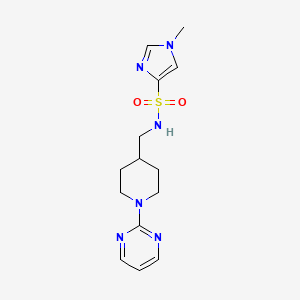

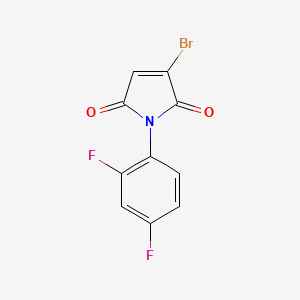

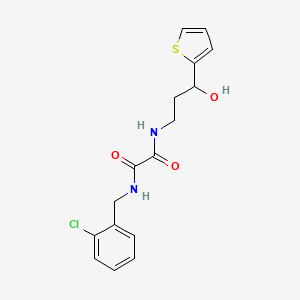

The compound “4-((4-bromophenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide” seems to be a complex organic molecule. It likely contains a quinoline backbone, a common structure in many pharmaceuticals, with a sulfonyl functional group attached to a bromophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile on the carbon atoms of the aromatic ring .Chemical Reactions Analysis

The compound likely undergoes reactions typical of its functional groups. For example, the sulfonyl group might participate in substitution reactions .Aplicaciones Científicas De Investigación

- Significance : Oligonucleotides play a crucial role in molecular biology, diagnostics, and therapeutics. Researchers use this compound to modify and assemble nucleic acid sequences, enabling the creation of custom DNA or RNA strands for specific applications .

- Significance : Boronic acids are versatile intermediates in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The resulting phenylboronic acid derivatives find applications in drug discovery and materials science .

- Significance : Amine protection is crucial during multi-step organic synthesis. By temporarily blocking amine groups, researchers can selectively manipulate other functional groups without affecting the amine functionality. This strategy ensures controlled reactions and efficient synthesis .

- Significance : The unique structure of 4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide may offer opportunities for developing novel therapeutic agents. Medicinal chemists investigate its interactions with biological targets, aiming to discover new drugs or optimize existing ones .

- Significance : Understanding its photophysical behavior can lead to applications in sensors, imaging agents, and optoelectronic devices. Researchers explore its potential as a fluorescent probe or label in biological studies .

- Significance : Incorporating 4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide into materials can impart specific properties, such as enhanced solubility, reactivity, or stability. Applications include functional coatings, drug delivery systems, and molecularly imprinted polymers .

Oligonucleotide Synthesis

Boronic Acid Derivatives

Amine Protection

Medicinal Chemistry

Photophysical Properties

Materials Science

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c1-3-23(4-2)20(24)17-13-22-18-8-6-5-7-16(18)19(17)27(25,26)15-11-9-14(21)10-12-15/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHYQWJNGGKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-bromophenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)

![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)

![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)